benzyl 4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate
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Overview
Description
The compound is a derivative of triazolopyrimidine, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
Triazolopyrimidines can be synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The 1H-NMR spectra of similar compounds showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research indicates that derivatives related to the triazolo[4,5-d]pyrimidinyl moiety, such as those involving triazole and pyrimidine rings, have been synthesized for antimicrobial purposes. For instance, Bektaş et al. (2007) explored the synthesis of various 1,2,4-triazole derivatives, showcasing their potential antimicrobial activities against several microorganisms. This suggests that compounds incorporating triazolopyrimidinyl frameworks could be similarly investigated for antimicrobial properties (Bektaş et al., 2007).
Anti-inflammatory and Analgesic Applications
The exploration of novel compounds for anti-inflammatory and analgesic activities has also been a significant area of interest. Abu‐Hashem et al. (2020) synthesized compounds derived from visnaginone and khellinone, leading to inhibitors of cyclooxygenase-1/2 with notable analgesic and anti-inflammatory activities. These findings highlight the potential of structurally similar compounds to benzyl 4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate in contributing to the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Antihypertensive Potential
Bayomi et al. (1999) demonstrated the synthesis and in vitro and in vivo testing of 1,2,4-triazolo[1,5-alpha]pyrimidines for antihypertensive activity. Their research found that specific derivatives showed promising antihypertensive effects, indicating that the structural features of triazolopyrimidines can be effectively tailored for cardiovascular applications (Bayomi et al., 1999).
Mechanism of Action
While the exact mechanism of action for this compound isn’t available, similar compounds featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been studied as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Properties
IUPAC Name |
benzyl 4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-2-33-20-10-8-19(9-11-20)31-23-21(27-28-31)22(25-17-26-23)29-12-14-30(15-13-29)24(32)34-16-18-6-4-3-5-7-18/h3-11,17H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDHHKQHZBWRQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)OCC5=CC=CC=C5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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